molecular formula C₁₃H₁₄N₂O₃ B108109 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile CAS No. 58632-95-4

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Cat. No. B108109
CAS RN: 58632-95-4
M. Wt: 246.26 g/mol
InChI Key: QQWYQAQQADNEIC-RVDMUPIBSA-N
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Description

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a chemical compound that serves as a reagent for tert-butoxycarbonylation. This process is significant in the field of organic synthesis, particularly for the protection of amines. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. The compound mentioned is an intermediate in the synthesis of the Boc-protected amines, which are pivotal in the synthesis of peptides and other nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile involves the use of 2-hydroxyimino-2-phenylacetonitrile as an intermediate. The abstract provided does not detail the exact synthetic route or the conditions required for the tert-butoxycarbonylation reaction. However, it is implied that the synthesis of the Boc-protected compound is of interest due to its utility in further chemical transformations .

Molecular Structure Analysis

While the abstract does not provide explicit information on the molecular structure of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, the presence of the Boc group and the phenyl ring can be inferred. The Boc group is known for its steric bulk and its ability to protect amines through steric hindrance, while the phenyl ring is a common aromatic moiety that can influence the reactivity and physical properties of the compound .

Chemical Reactions Analysis

The compound (tert-Butyl-NNO-azoxy)acetonitrile, which is related to 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, has been found to be a useful precursor for nitrogen heterocycles. It can be synthesized by reducing the oxime group to a methylene unit, which is a novel transformation. This reduction is achieved using an aminating agent, and the process has been proposed to proceed through a one-step mechanism. Furthermore, this compound can undergo a diazo-group transfer followed by intramolecular coupling to form tetrazole 1-oxide structures, which have been confirmed by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The abstracts provided do not offer detailed information on the physical and chemical properties of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile. However, based on the known properties of similar Boc-protected compounds and phenylacetonitriles, it can be speculated that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of the Boc group could also imply that the compound is relatively stable under acidic conditions but can be deprotected under certain conditions to yield the free amine .

Scientific Research Applications

Reagent for tert-Butoxycarbonylation

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile serves as a new reagent for tert-butoxycarbonylation, facilitating the transformation of intermediate compounds like 2-hydroxyimino-2-phenylacetonitrile into products like 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (Itoh, Hagiwara, & Kamiya, 2003).

Preparation of t-Butoxycarbonylamino Acids

The compound is utilized in the preparation of t-butoxycarbonylamino acids under various conditions, making it significant in peptide synthesis (Itoh, Hagiwara, & Kamiya Takashi, 1977).

Conversion of Azides to Boc-protected Amines

It plays a crucial role in the one-pot conversion of azides to Boc-protected amines, showing its versatility in amine protection strategies (Ariza, Urpí, Viladomat, & Vilarrasa, 1998).

Electrochemical Studies

The compound is involved in electrochemical studies, particularly in the examination of stable N-alkoxyarylaminyl radicals, indicating its utility in understanding radical behaviors and reactions (Miura & Muranaka, 2006).

Peptide Synthesis and Amidation Reactions

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is utilized in peptide synthesis and amidation reactions, demonstrating its importance in the creation of complex biological molecules (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

properties

IUPAC Name

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYQAQQADNEIC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

CAS RN

58632-95-4
Record name 58632-95-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328381
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-butyl α-cyanobenzylaminyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773
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Record name 2-(TERT-BUTOXYCARBONYLOXIMINO)-2-PHENYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
A Chouai, VJ Venditto, EE Simanek… - … syntheses; an annual …, 2009 - ncbi.nlm.nih.gov
A 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a 500-mL addition funnel, a temperature probe and a static nitrogen inlet is charged with 3, 3′-…
Number of citations: 18 www.ncbi.nlm.nih.gov
M Humora, J Quick - The Journal of Organic Chemistry, 1979 - ACS Publications
In recent years several alkaloids have been discovered that have spermidine (1) incorporated in their structures. 2 As part of our plan to synthesizeseveral of these alkaloids, we …
Number of citations: 59 pubs.acs.org
M Itoh, D Hagiwara, T Kamiya - Organic Syntheses, 2003 - Wiley Online Library
A new reagent for tert‐butoxycarbonylation: 2‐tert‐butoxycarbonyloxyimino‐2‐phenylacetonitrile intermediate: 2‐hydroxyimino‐2‐phenylacetonitrile product: 2‐tert …
Number of citations: 0 onlinelibrary.wiley.com
JF Botke - 2000 - cache.kzoo.edu
Radiolabeling has become an effective and efficient way of observing the travel patterns or metabolic breakdown of different compounds in a living organism, whether it be an organ …
Number of citations: 0 cache.kzoo.edu
A Heydari, RK Shiroodi, H Hamadi, M Esfandyari… - Tetrahedron …, 2007 - Elsevier
… )-1-tert-butoxycarbonylpyridinium chloride or tetrafluoroborate in aq NaOH, 5 tert-butyl-1-chloroalkyl carbonates/K 2 CO 3 , 1b 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile/Et 3 N, …
Number of citations: 75 www.sciencedirect.com
I Yoon, D Demberelnyamba, JZ Li… - Handbook of Porphyrin …, 2014 - World Scientific
Handbook of Porphyrin Science : Ionic Liquid-Based Chlorins and Type III Mechanism of Photodynamic Therapy (PDT) Page 1 b1649 Handbook of Porphyrin Science Ionic Liquid-…
Number of citations: 6 www.worldscientific.com
VV Ragulin - Russian Journal of General Chemistry, 2016 - Springer
Original Russian Text© VV Ragulin, 2016, published in Zhurnal Obshchei Khimii, 2016, Vol. 86, No. 3, pp. 542–545. ω-Phosphonic analogs of monoaminodicarboxylic acids are of …
Number of citations: 1 link.springer.com
MB Danielsen, NJ Christensen… - … A European Journal, 2021 - Wiley Online Library
Attachment of cationic moieties to oligonucleotides (ONs) promises not only to increase the binding affinity of antisense ONs by reducing charge repulsion between the two negatively …
KC Tsiakitzis, EA Rekka, AP Kourounakis… - Journal of medicinal …, 2009 - ACS Publications
Agents against biologic stress were designed, containing GABA esterified with lorazepam and amidated with (R)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (5) or 3,5-di-…
Number of citations: 14 pubs.acs.org
Y KIMURA, S ATARASHI, M TAKAHASHI… - Chemical and …, 1994 - jstage.jst.go.jp
A series of 7-[3-(1-aminoalkyl and 1-aminocycloalkyl)-1-pyrrolidinyl] quinolones have been prepared and their biological properties evaluated. Among them, 1-(S)-aminoalkyl …
Number of citations: 32 www.jstage.jst.go.jp

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